![molecular formula C22H22N4O2S B2932896 3-[2-(1H-indol-3-yl)ethyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one CAS No. 689767-89-3](/img/no-structure.png)

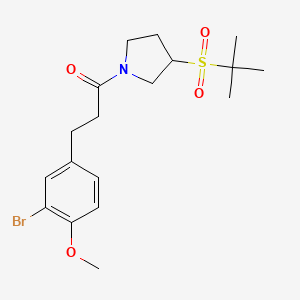

3-[2-(1H-indol-3-yl)ethyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

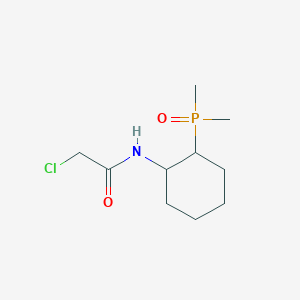

3-[2-(1H-indol-3-yl)ethyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one, also known as Compound 1, is a novel small molecule that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. Compound 1 has been shown to possess a range of biological activities, including anti-inflammatory, anti-tumor, and anti-angiogenic properties.

科学的研究の応用

Pharmacological Research: Analgesic and Anti-inflammatory Properties

The indole moiety is a common feature in many pharmacologically active compounds. The presence of the indol-3-yl group in this compound suggests potential analgesic and anti-inflammatory properties, as seen in other indole derivatives . Research could explore the efficacy of this compound in pain management and inflammation control, possibly offering a new class of nonsteroidal anti-inflammatory drugs (NSAIDs).

Antiviral Activity: SARS-CoV-2 and Influenza

Indole derivatives have been studied for their antiviral properties, particularly against influenza and coronaviruses . This compound could be investigated for its potential to inhibit viral replication or enhance immune response, contributing to the treatment of viral infections like COVID-19.

Neuropharmacology: Neuromodulation and Behavior

The structure of this compound resembles that of tryptamine, a precursor to serotonin, which plays a crucial role in mood and behavior . Research could focus on the neuropharmacological applications, examining its effects on cognition, memory, and mood disorders.

Cancer Research: Antitumor Activity

Indole derivatives are known for their role in cancer treatment, either as chemotherapeutic agents or as compounds that can modulate the biological pathways involved in cancer progression . This compound’s potential antitumor activity could be a significant area of research, aiming to understand its mechanism of action and therapeutic efficacy.

Antimicrobial Research: Antibiotic Tolerance and Biofilm Formation

The compound’s structure suggests it could influence bacterial metabolism and biofilm formation, as other indole derivatives enhance E. coli persister cell formation . It could be valuable in studying antibiotic resistance and developing strategies to combat persistent bacterial infections.

Synthetic Chemistry: Novel Synthesis Methods

The complex structure of this compound presents a challenge in synthetic chemistry, offering an opportunity to develop novel synthesis methods . Research could focus on improving the efficiency and yield of the synthesis process, potentially leading to the discovery of new reactions and catalysts.

作用機序

Target of Action

It is known that indole derivatives, which are part of this compound’s structure, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets in various ways, leading to a range of biological activities . The specific changes resulting from these interactions would depend on the particular target and the nature of the interaction.

Biochemical Pathways

Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these interactions would depend on the specific pathways involved.

Result of Action

Given the broad range of biological activities associated with indole derivatives , it can be inferred that the compound could have diverse molecular and cellular effects.

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-[2-(1H-indol-3-yl)ethyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one' involves the reaction of 2-aminobenzamide with 3-bromo-1-propanol to form 3-(2-bromoethyl)-2-aminobenzamide. This intermediate is then reacted with indole-3-carboxaldehyde to form 3-[2-(1H-indol-3-yl)ethyl]-2-aminobenzamide. The final compound is obtained by reacting 3-[2-(1H-indol-3-yl)ethyl]-2-aminobenzamide with morpholine and sulfur in the presence of a base to form '3-[2-(1H-indol-3-yl)ethyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one'.", "Starting Materials": [ "2-aminobenzamide", "3-bromo-1-propanol", "indole-3-carboxaldehyde", "morpholine", "sulfur", "base" ], "Reaction": [ "Step 1: 2-aminobenzamide is reacted with 3-bromo-1-propanol in the presence of a base to form 3-(2-bromoethyl)-2-aminobenzamide.", "Step 2: 3-(2-bromoethyl)-2-aminobenzamide is reacted with indole-3-carboxaldehyde in the presence of a base to form 3-[2-(1H-indol-3-yl)ethyl]-2-aminobenzamide.", "Step 3: 3-[2-(1H-indol-3-yl)ethyl]-2-aminobenzamide is reacted with morpholine and sulfur in the presence of a base to form '3-[2-(1H-indol-3-yl)ethyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one'." ] } | |

CAS番号 |

689767-89-3 |

製品名 |

3-[2-(1H-indol-3-yl)ethyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one |

分子式 |

C22H22N4O2S |

分子量 |

406.5 |

IUPAC名 |

3-[2-(1H-indol-3-yl)ethyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one |

InChI |

InChI=1S/C22H22N4O2S/c27-21-18-13-16(25-9-11-28-12-10-25)5-6-20(18)24-22(29)26(21)8-7-15-14-23-19-4-2-1-3-17(15)19/h1-6,13-14,23H,7-12H2,(H,24,29) |

InChIキー |

LPPROLRAZZNISH-UHFFFAOYSA-N |

SMILES |

C1COCCN1C2=CC3=C(C=C2)NC(=S)N(C3=O)CCC4=CNC5=CC=CC=C54 |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-methoxybenzyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2932815.png)

![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2932821.png)

![(4R,6R)-2,8,14-Triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-trien-4-ol](/img/structure/B2932822.png)

![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2932827.png)

![methyl 4-({[6-[(4-chlorobenzyl)thio]-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]acetyl}amino)benzoate](/img/structure/B2932830.png)

![Methyl 2-(2-((3-methyl-4-oxo-6-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2932834.png)

![N-[2-(4-chlorophenyl)-2-(1H-pyrazol-1-yl)ethyl]prop-2-enamide](/img/structure/B2932836.png)